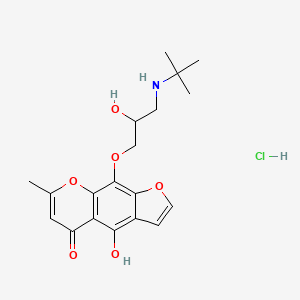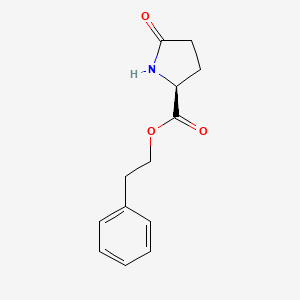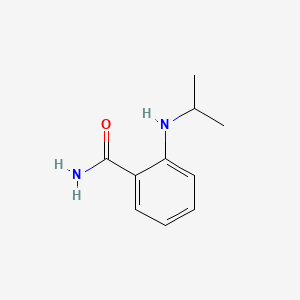
o-(Isopropylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-ylamino)benzamide is an organic compound with the molecular formula C10H14N2O It is a benzamide derivative where the amine group is substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-ylamino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as polyphosphoric acid can enhance the efficiency of these reactions . Additionally, the use of ultrasonic irradiation and green catalysts is gaining popularity due to their environmental benefits and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-ylamino)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) is commonly used for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
2-(Propan-2-ylamino)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(propan-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, benzamide derivatives generally act by inhibiting enzymes or interacting with receptors involved in various biological processes . For example, benzamidine, a related compound, inhibits serine proteases and other enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine: Known for its enzyme inhibitory properties.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Also known for its biological activities.
Uniqueness
2-(Propan-2-ylamino)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives. Its isopropylamino group may influence its interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
5363-32-6 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7,12H,1-2H3,(H2,11,13) |
Clé InChI |
HFZWIOMMCVHMSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


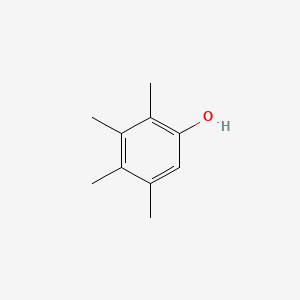

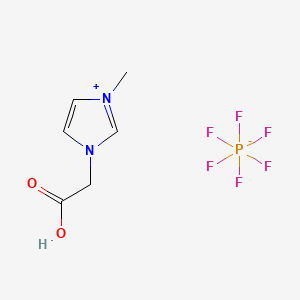
![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
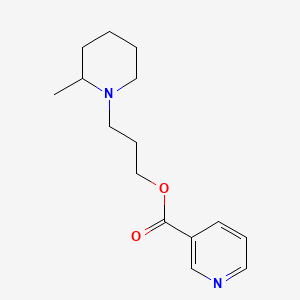
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)


